molecular formula C16H22Cl2O3 B14258964 Octyl 3,6-dichloro-2-methoxybenzoate CAS No. 405297-29-2

Octyl 3,6-dichloro-2-methoxybenzoate

Cat. No.: B14258964
CAS No.: 405297-29-2
M. Wt: 333.2 g/mol
InChI Key: SRLJFCZYMHFDRO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Octyl 3,6-dichloro-2-methoxybenzoate typically involves the esterification of 3,6-dichloro-2-methoxybenzoic acid with octanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Octyl 3,6-dichloro-2-methoxybenzoate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

Properties

CAS No.

405297-29-2

Molecular Formula

C16H22Cl2O3

Molecular Weight

333.2 g/mol

IUPAC Name

octyl 3,6-dichloro-2-methoxybenzoate

InChI

InChI=1S/C16H22Cl2O3/c1-3-4-5-6-7-8-11-21-16(19)14-12(17)9-10-13(18)15(14)20-2/h9-10H,3-8,11H2,1-2H3

InChI Key

SRLJFCZYMHFDRO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C(C=CC(=C1OC)Cl)Cl

Origin of Product

United States

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